molecular formula C9H9N3O B2714091 2-cyano-N-(pyridin-2-ylmethyl)acetamide CAS No. 84951-58-6

2-cyano-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2714091
M. Wt: 175.191
InChI Key: FAJRBOZBEUZSRG-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

Cyanoacetic acid (8.51 g) was dissolved in dichloromethane (400 ml). To the solution was added 2-aminomethylpyridine (10.81 g). The mixture was stirred for a while, to which was then added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (19.17 g). The mixture was stirred for 15 minutes at 25° C. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (200 ml). The mixture was shaken and left standing. The.aqueous layer was subjected to extraction with ethyl acetate (200 ml) three times. The organic layers were combined and dried over anhydrous magnesium sulfate, followed by concentration to afford the title compound (15.51 g).
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step Two
Quantity
19.17 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].[NH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.Cl.C(N=C=NCCCN(C)C)C.C(=O)([O-])O.[Na+]>ClCCl>[C:1]([CH2:3][C:4]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:6])#[N:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
8.51 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.81 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Three
Name
Quantity
19.17 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a while, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at 25° C
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was shaken
WAIT
Type
WAIT
Details
left standing
EXTRACTION
Type
EXTRACTION
Details
The.aqueous layer was subjected to extraction with ethyl acetate (200 ml) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.51 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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